1-(Methylsulfonyl)piperidine-4-carbaldehyde
Overview
Description
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 191.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : An efficient synthesis protocol for related organoselenium compounds using pyridine carbaldehyde and piperidine hydrochloride has been developed. This includes reductive selenation and reduction under mild conditions, without using highly toxic hydrogen selenide (Bhasin et al., 2015).
Characterization of Novel Compounds : The compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been synthesized as an aqueous solubility aldehyde, important in small molecule anticancer drugs, and characterized by MS and 1H-NMR (Wang et al., 2017).
Chemical Reactions and Applications
Facilitation of Multicomponent Synthesis : 1-Methyl-2-oxopyrrolidinium hydrogen sulfate has been used as an ionic liquid catalyst for the one-pot three-component synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β–ketoesters (Sajadikhah et al., 2012).
Mannich-Type Product Formation : In the presence of bromodimethylsulfonium bromide, 1,3-dicarbonyl compounds can be converted to Mannich-type products or highly functionalized piperidines, depending on the substituents used (Khan et al., 2008).
Novel Reactions : A unique piperidinium salt of a tricyclic chromeno[3,4-c]pyridine derivative was obtained unexpectedly in a reaction involving piperidine (Ivanov et al., 2014).
Biological Applications
Antibacterial Activity : Schiff base derivatives, related to the compound , have shown potent antibacterial and antifungal activity (Othman et al., 2019).
Potential in Treating Neurological Disorders : Derivatives of 3-piperidine carbaldehyde oxime are being studied for their potential in treating Alzheimer's disease, senile dementia, or memory disorders in the aged (Morrison & Rutström, 2002).
Crystal Structure Analysis in Drug Development : The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its acid form have been determined, aiding in the understanding of drug interactions and polymorph risk assessment (Mambourg et al., 2021).
Properties
IUPAC Name |
1-methylsulfonylpiperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPDHOOLRWLRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449615 | |
Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241134-35-0 | |
Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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